molecular formula C14H16ClN3O B2909397 2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide CAS No. 2411274-72-9

2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide

Cat. No. B2909397
CAS RN: 2411274-72-9
M. Wt: 277.75
InChI Key: WWMHKYWPGZJDSD-UHFFFAOYSA-N
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Description

2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide, also known as CEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CEP is a potent and selective inhibitor of the protein kinase R (PKR), which is involved in the regulation of cellular responses to stress and viral infection.

Scientific Research Applications

2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide has been extensively studied for its potential applications in various fields such as virology, immunology, and cancer research. As an inhibitor of PKR, this compound has been shown to suppress the replication of several viruses such as HIV, HCV, and HSV-1. In addition, this compound has been reported to enhance the antiviral activity of interferon-alpha and ribavirin. This compound has also been studied for its immunomodulatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Moreover, this compound has been reported to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Mechanism of Action

2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide inhibits the activity of PKR, which is a serine/threonine kinase that is activated in response to various stress signals such as viral infection, double-stranded RNA, and oxidative stress. PKR activation leads to the phosphorylation of eIF2-alpha, which inhibits protein synthesis and induces apoptosis. This compound binds to the catalytic domain of PKR and prevents its activation, thereby inhibiting the downstream signaling pathways that lead to eIF2-alpha phosphorylation and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including inhibition of viral replication, immunomodulation, and induction of apoptosis in cancer cells. In addition, this compound has been reported to reduce oxidative stress and inflammation in various cell types. This compound has also been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide has several advantages for lab experiments, including its high potency and selectivity for PKR inhibition. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential cytotoxicity at high concentrations. Moreover, this compound has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.

Future Directions

There are several future directions for research on 2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide, including its potential applications in viral diseases, cancer therapy, and neurodegenerative disorders. Further studies are needed to elucidate the pharmacokinetics and pharmacodynamics of this compound in vivo, as well as its potential toxicity and side effects. In addition, the development of novel analogs of this compound with improved solubility and potency may lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of 2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide involves a series of chemical reactions that start with the reaction of 2-bromoacetophenone with 2-phenylethylamine to form 2-(2-phenylethyl)acetophenone. This intermediate is then reacted with hydrazine hydrate and acetic acid to produce 2-(2-phenylethyl)pyrazoline. The final step involves the reaction of 2-(2-phenylethyl)pyrazoline with chloroacetyl chloride to form this compound. The synthesis of this compound has been reported in several studies, and the purity of the compound can be confirmed by various analytical techniques such as NMR, mass spectrometry, and HPLC.

properties

IUPAC Name

2-chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c15-10-14(19)16-11-13-6-8-17-18(13)9-7-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMHKYWPGZJDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=CC=N2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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